Thermodynamic stability of quaternary beta-amino acids
An In-Depth Technical Guide to the Thermodynamic Stability of Quaternary β-Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract Quaternary β-amino acids, particularly β²,²-amino acids, rep...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Quaternary β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary β-amino acids, particularly β²,²-amino acids, represent a class of non-proteinogenic building blocks that offer profound advantages in medicinal chemistry and materials science. Their defining feature—a fully substituted α-carbon—imposes severe conformational constraints on the peptide backbone. This guide provides a comprehensive analysis of the thermodynamic stability conferred by these unique residues. We delve into the structural origins of this stability, detailing how steric hindrance and electronic effects pre-organize the peptide chain into stable secondary structures. This guide outlines both state-of-the-art experimental and computational methodologies for quantifying this stability, providing field-proven protocols and explaining the causality behind experimental choices. Finally, we connect these fundamental thermodynamic principles to their practical implications in drug development, illustrating how enhanced stability translates into improved proteolytic resistance, target affinity, and overall therapeutic potential.
Introduction: The Need for Pre-Organized Scaffolds
The therapeutic application of native peptides is often hindered by two primary liabilities: high conformational flexibility and low metabolic stability.[1] A flexible peptide chain pays a significant entropic penalty upon binding to its target, which can reduce affinity. Furthermore, this flexibility renders it susceptible to rapid degradation by proteases.[2] Quaternary β-amino acids have emerged as a powerful solution to these challenges.[3][4]
Unlike canonical α-amino acids, β-amino acids possess an additional carbon in their backbone, which expands their conformational landscape.[5] When the α-carbon of a β-amino acid is geminally disubstituted, creating a quaternary center (a β²,²-amino acid), this landscape becomes highly restricted.[6] This built-in constraint forces the peptide backbone into well-defined, predictable secondary structures, such as helices and turns.[2][7] This pre-organization is the cornerstone of their enhanced thermodynamic stability, a property that directly correlates with increased resistance to enzymatic degradation and can lead to higher-potency therapeutics.[2][] Understanding and quantifying this stability is therefore paramount for their rational incorporation into drug candidates.
The Structural Basis of Enhanced Stability
The remarkable stability of peptides containing quaternary β-amino acids is not a random phenomenon but a direct consequence of their unique stereochemical and electronic properties.
Conformational Rigidity from Steric Hindrance
The presence of two substituents on the α-carbon creates significant steric hindrance that restricts free rotation around the backbone's single bonds. The most well-studied example is α-aminoisobutyric acid (Aib), a quaternary α-amino acid, whose gem-dimethyl group severely limits the available Ramachandran space, strongly promoting helical conformations.[2][9] This principle is conserved and amplified in quaternary β-amino acids. By locking the dihedral angles (φ, ψ, and θ), these residues reduce the conformational entropy of the unfolded state, which in turn lowers the overall free energy penalty of folding and stabilizes the final structure.[10]
An In-Depth Technical Guide to the Biological Activity and Pharmacophore Mapping of Dimethylpent-4-enoic Acid Derivatives
This guide provides a comprehensive technical overview of the predicted biological activities and pharmacophore mapping of dimethylpent-4-enoic acid derivatives. As a class of compounds with structural similarities to kn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the predicted biological activities and pharmacophore mapping of dimethylpent-4-enoic acid derivatives. As a class of compounds with structural similarities to known bioactive molecules like valproic acid, these derivatives represent a promising area for drug discovery research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical methodologies, and in-silico modeling to guide future investigations.
Introduction: The Rationale for Investigating Dimethylpent-4-enoic Acid Derivatives
The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Dimethylpent-4-enoic acid and its derivatives are a class of small molecules that, while not extensively studied, hold significant promise due to their structural analogy to valproic acid (VPA), a well-established pharmaceutical agent. VPA is a short-chain fatty acid that has been used for decades as an anticonvulsant and mood stabilizer. More recently, its anticancer properties have been recognized, largely attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1]
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4] HDAC inhibitors, like VPA, can reverse this effect, leading to the re-expression of these critical genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Given the structural similarities between dimethylpent-4-enoic acid and valproic acid, it is hypothesized that derivatives of dimethylpent-4-enoic acid may also exhibit HDAC inhibitory activity and, by extension, possess anticancer properties. The dimethyl substitution on the pentanoic acid backbone may offer unique steric and electronic properties that could influence binding affinity and selectivity for different HDAC isoforms. This guide will, therefore, explore the potential biological activities of these compounds, with a focus on their predicted role as HDAC inhibitors, and provide a roadmap for their synthesis, in-vitro evaluation, and in-silico pharmacophore modeling.
Predicted Biological Activity: An Extrapolation from Structurally Related Compounds
Direct experimental evidence for the biological activity of dimethylpent-4-enoic acid derivatives is limited in the current scientific literature. However, based on the well-documented activities of structurally similar short-chain fatty acids, a strong predictive case can be made for their potential as anticancer agents.
Short-chain fatty acids, including butyrate and propionate, are known to inhibit the proliferation of cancer cells in vitro.[5][6] These effects are often attributed to their ability to act as HDAC inhibitors.[6] For instance, butyrate has been shown to induce apoptosis and affect cell morphology and migration in breast cancer cell lines.[7] Similarly, propionate has demonstrated the ability to suppress leukemia progression in both in vitro and in vivo models.[8]
The most compelling parallel can be drawn with valproic acid. VPA and its derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer and neuroblastoma.[9] This anticancer activity is mechanistically linked to its inhibition of HDACs.[10] Therefore, it is a primary hypothesis that dimethylpent-4-enoic acid derivatives will share this mechanism of action. The presence of the carboxylic acid moiety is crucial, as it can act as a zinc-binding group within the active site of HDAC enzymes, a key interaction for inhibitory activity.[11]
Beyond cancer, the structural similarity to VPA suggests that these derivatives could also be investigated for neurological applications, such as epilepsy, although this is a secondary hypothesis that would require dedicated screening efforts.
The following sections will detail the in-silico and experimental methodologies to validate these predicted biological activities.
Pharmacophore Mapping: A Blueprint for Novel HDAC Inhibitors
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[12] For dimethylpent-4-enoic acid derivatives, we can construct a pharmacophore model based on known HDAC inhibitors to guide the design of novel, potent analogues.
The General Pharmacophore for HDAC Inhibitors
A well-established pharmacophore model for HDAC inhibitors consists of three key features:
A Zinc-Binding Group (ZBG): This feature coordinates with the zinc ion in the active site of the enzyme. For dimethylpent-4-enoic acid, the carboxylic acid moiety is the predicted ZBG.[13]
A Linker: This is a hydrocarbon chain that positions the other pharmacophoric features correctly within the enzyme's active site tunnel.[11] In our case, the pentenoic acid backbone serves as the linker.
A Cap Group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.[11] In the parent dimethylpent-4-enoic acid, the terminal vinyl group can be considered a rudimentary cap, but derivatization at this position could introduce more substantial cap groups.
The general pharmacophore model for HDAC inhibitors is illustrated in the following diagram:
Caption: A generalized pharmacophore model for HDAC inhibitors.
A Predictive Pharmacophore Model for Dimethylpent-4-enoic Acid Derivatives
Based on the general HDAC inhibitor pharmacophore, we can propose a more specific model for dimethylpent-4-enoic acid derivatives. This model will incorporate the key chemical features of our target compounds and can be used for virtual screening of compound libraries to identify other potential HDAC inhibitors.
The key features of our predictive pharmacophore model are:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.
A Negative Ionizable Feature: The hydroxyl group of the carboxylic acid, which will be deprotonated at physiological pH to interact with the zinc ion.
A Hydrophobic Feature: The dimethyl-substituted carbon center and the aliphatic chain.
The following diagram illustrates this predictive pharmacophore model:
Caption: A predictive pharmacophore model for dimethylpent-4-enoic acid derivatives as HDAC inhibitors.
This pharmacophore model can be used in virtual screening campaigns to identify commercially available or synthetically accessible compounds that are likely to exhibit HDAC inhibitory activity.
Synthesis of Dimethylpent-4-enoic Acid Derivatives
The synthesis of dimethylpent-4-enoic acid and its derivatives can be achieved through various established organic chemistry methodologies. A general and robust approach involves the Claisen rearrangement, which is a powerful carbon-carbon bond-forming reaction.
General Synthetic Protocol
A representative synthesis of a 3,3-dimethyl-4-pentenoic acid ester is outlined below. This protocol is based on literature precedents for similar transformations.[14][15][16]
Step 1: Formation of the Allylic Alcohol
The synthesis begins with the formation of an appropriate allylic alcohol, which will serve as a key intermediate.
Step 2: Claisen Rearrangement
The allylic alcohol is then reacted with a suitable orthoester in the presence of an acid catalyst to initiate the Claisen rearrangement. This reaction proceeds through a concerted[14][14]-sigmatropic rearrangement to form the γ,δ-unsaturated ester.
Step 3: (Optional) Derivatization
The resulting ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, such as amides, using standard procedures.
The overall synthetic workflow is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of dimethylpent-4-enoic acid and its derivatives.
In-Vitro Biological Evaluation: Protocols and Methodologies
Once synthesized, the biological activity of the dimethylpent-4-enoic acid derivatives must be evaluated using robust and validated in-vitro assays. The following protocols provide detailed methodologies for assessing their potential as HDAC inhibitors and their anticancer effects.
This assay is designed to quantify the inhibitory activity of the synthesized compounds against a specific HDAC isoform (e.g., HDAC1, HDAC2) or a panel of isoforms. A fluorometric assay is a common and high-throughput method for this purpose.
Principle:
The assay utilizes a fluorogenic substrate that is acetylated. In the presence of an active HDAC enzyme, the substrate is deacetylated. A developer solution is then added, which specifically cleaves the deacetylated substrate to release a highly fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.
Materials:
Recombinant human HDAC enzyme (e.g., HDAC1)
Fluorogenic HDAC substrate
HDAC assay buffer
Developer solution
Test compounds (dissolved in DMSO)
Positive control inhibitor (e.g., Trichostatin A)
96-well black microplate
Fluorescence plate reader
Protocol:
Compound Preparation: Prepare a serial dilution of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
Enzyme Reaction Setup: In a 96-well black microplate, add the following to each well:
HDAC assay buffer
Diluted test compound or control (positive inhibitor or DMSO vehicle)
Diluted recombinant HDAC enzyme
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for 30-60 minutes.
Reaction Termination and Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate at room temperature for 15-30 minutes.
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
Data Analysis:
Subtract the background fluorescence (wells with no enzyme).
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Cancer cell line (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear microplate
Microplate reader
Protocol:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
Determine the IC50 value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The quantitative data generated from the in-vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted Biological Activity and Physicochemical Properties of a Representative Dimethylpent-4-enoic Acid Derivative
Compound ID
Structure
Predicted Target
Predicted IC50 (HDAC1) (µM)
LogP
Molecular Weight
DPA-001
3,3-dimethyl-4-pentenoic acid
HDAC1
50-150
1.8
128.17
Note: The predicted IC50 value is an estimation based on structural similarity to known HDAC inhibitors and requires experimental validation.
Table 2: Experimental Data from In-Vitro Assays for a Hypothetical Series of Dimethylpent-4-enoic Acid Derivatives
Compound ID
HDAC1 IC50 (µM)
MCF-7 IC50 (µM)
SH-SY5Y IC50 (µM)
DPA-001
125.3 ± 12.1
> 200
185.7 ± 20.4
DPA-Amide-01
85.6 ± 9.8
150.2 ± 15.3
110.9 ± 11.2
DPA-ArylCap-01
15.2 ± 2.1
25.8 ± 3.5
18.4 ± 2.9
Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be tabulated.
Future Perspectives and Conclusion
The dimethylpent-4-enoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strong theoretical basis for their potential as HDAC inhibitors, drawn from the well-established pharmacology of valproic acid and other short-chain fatty acids, provides a solid foundation for future research.
The next logical steps in the investigation of these compounds should include:
Synthesis of a diverse library of derivatives: By modifying the "cap" group, it may be possible to enhance potency and selectivity for specific HDAC isoforms.
Comprehensive in-vitro screening: The synthesized compounds should be screened against a panel of HDAC isoforms to determine their selectivity profile.
Cell-based mechanism of action studies: Further cellular assays, such as Western blotting for histone acetylation and cell cycle analysis, should be performed to confirm the mechanism of action.
In-vivo studies: Promising lead compounds should be advanced to in-vivo animal models of cancer to evaluate their efficacy and safety.
References
Histone deacetylases 2 (HDAC2), Class I histone deacetylase (HDAC) family, emerged as an important therapeutic target for the treatment of various cancers.
Ligand based pharmacophore modelling is playing a key role for the identification of ligand features for the particular targets. We present a model for designing the pharmacophore onto the set of 70 compounds of three different classes and two subclasses... - Academic Journals
The improved synthesis of 3, 3-dimethyl-4-pentenoic acid methyl ester (DPE) had been discovered. In new process, orthophosphate (85%) and sodium methoxide(98%)was used as catalysts at different stages of the reaction...
Short-chain fatty acids decrease BaF3 cell proliferation in vitro...
Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer. - Brieflands
The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer. - Frontiers
Process for the preparation of 3,3-dimethyl-4-pentenoic acid.
Microbiota-Derived Short-Chain Fatty Acids Boost Antitumoral N
Original Article Potential antitumor effects of short-chain fatty acids in breast cancer models.
Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. - PubMed Central
General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. CTCL.
Methyl 3,3-dimethyl-4-pentenoate production method.
Mechanistic Insights into the Binding of Class IIa HDAC Inhibitors toward Spinocerebellar Ataxia Type-2: A 3D-QSAR and Pharmacophore Modeling Approach. - Frontiers
Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. - PubMed
Antimetastatic action and hematological toxicity of p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide used as prophylactic adjuvants to surgical tumor removal in mice bearing B16 melanoma. - PubMed
Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. - MDPI
Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[6]-Shogaol Derivatives. - PMC
Literature review on constrained beta-amino acids containing alkene side chains
The following technical guide details the design, synthesis, and application of constrained -amino acids bearing alkene side chains. This document is structured for researchers in medicinal chemistry and peptidomimetics.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the design, synthesis, and application of constrained
-amino acids bearing alkene side chains. This document is structured for researchers in medicinal chemistry and peptidomimetics.
Advanced Architectures: Constrained
-Amino Acids with Alkene Side Chains
Technical Guide & Literature Review
Executive Summary
In the realm of peptidomimetics,
-amino acids offer a strategic advantage: they resist proteolytic degradation and form stable, predictable secondary structures (foldamers) distinct from natural -peptides.[1][2][3] However, the entropic cost of folding remains a barrier. Constrained -amino acids (e.g., ACPC, ACHC) overcome this by pre-organizing the backbone torsion angles.
The incorporation of alkene side chains into these constrained scaffolds represents the next frontier. These alkenyl handles serve two critical functions:
Post-Synthetic Modification: They act as orthogonal reactive sites for Ring-Closing Metathesis (RCM) to create "stapled"
-peptides or macrocycles.
Chemodifferentiation: In cyclic systems, the alkene allows for Ring-Rearrangement Metathesis (RRM), enabling the conversion of simple cyclic monomers into complex azaheterocyclic scaffolds.
This guide reviews the synthetic routes to these high-value monomers and their application in stabilizing helical foldamers.[1]
Structural Classes & Design Logic
The Constrained Scaffolds
The core rigidity of these molecules typically stems from cycloalkane rings fusing the
The placement of the alkene determines its utility:
Exocyclic Side Chains (Allyl/Vinyl): Used primarily for peptide stapling . An allyl group at the
-position of a cyclic -AA allows for cross-linking via RCM.
Endocyclic Alkenes (Norbornene/Cyclooctene): Used for Ring-Rearrangement Metathesis (RRM) . The ring strain drives the opening and subsequent re-closing into new bicyclic systems.
Synthetic Methodologies
Route A: Stereoselective Alkylation (The Oxazinanone Route)
This is the gold standard for generating de novo constrained
-amino acids with specific side-chain stereochemistry.
Mechanism: A chiral auxiliary (1,3-oxazinan-6-one) directs the incoming electrophile.
Key Precursor: 4-vinyl, 4-allyl, or 4-butenyl oxazinan-6-ones.
Outcome: High diastereoselectivity (dr > 98:2) for
-substituted cyclic amino acids.
Route B: Ring-Rearrangement Metathesis (The Kiss Protocol)
Pioneered by Loránd Kiss and colleagues, this route utilizes the latent energy in strained rings (like norbornene or cyclooctene
-amino acids) to access complex azaheterocycles.
The Workflow:
Monomer Synthesis: A cyclic
-amino acid with an endocyclic double bond is synthesized (e.g., via Diels-Alder).
Functionalization: An allyl or propargyl group is attached to the nitrogen.[5]
Step 2 (RCM): Ring-Closing Metathesis reforms a new, often larger or heterocycle-fused ring.
Route C: Arndt-Eistert Homologation
The classic route for converting
-amino acids to -amino acids.
Starting Material: An allyl-substituted
-amino acid (e.g., allylglycine or allyl-serine).
Process: Activation to diazoketone
Wolff Rearrangement -amino acid.
Limitation: Less effective for introducing constraints during the synthesis; usually requires a pre-constrained
-precursor.
Visualization: The RRM "Morphing" Strategy
The following diagram illustrates the logical flow of the Kiss Protocol, transforming a simple cyclooctene
-amino acid into a complex fused heterocycle.
Caption: Logical pathway for the Ring-Rearrangement Metathesis (RRM) of constrained
-amino acids, transforming ring strain into structural complexity.
Experimental Protocols
Protocol 1: Synthesis of Vinyl-ACPC via Oxazinanone
Based on stereoselective alkylation strategies (e.g., stereoselective alkylation of oxazinan-6-ones).
Reagents:
N-Boc-protected
-amino aldehyde precursor.
Lithium hexamethyldisilazide (LiHMDS).
Allyl bromide or Vinyl magnesium bromide.
Step-by-Step:
Enolate Formation: Cool a solution of the N-Boc-oxazinan-6-one (1.0 equiv) in anhydrous THF to -78°C. Add LiHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.
Alkylation: Add the electrophile (e.g., allyl bromide, 1.2 equiv) slowly to the enolate solution.
Warm-up: Allow the reaction to warm to -20°C over 2 hours. The rigid ring structure of the oxazinanone dictates the facial selectivity, directing the allyl group anti to the existing bulky substituents.
Quench: Quench with saturated
solution. Extract with EtOAc.
Hydrolysis: Treat the alkylated intermediate with LiOH in THF/H2O to open the oxazinanone ring, yielding the free N-Boc-allyl-ACPC derivative.
Validation: Verify stereochemistry via NOESY NMR (looking for cross-peaks between the
-proton and ring protons).
Protocol 2: On-Resin Stapling of
-Peptides
Adapted for peptides containing alkene-bearing
-residues.
Reagents:
Grubbs' 1st Generation Catalyst (for simple staples) or 2nd Gen (for difficult, sterically hindered staples).
Solvent: 1,2-Dichloroethane (DCE) (preferred over DCM for higher boiling point).
Step-by-Step:
Preparation: Swell the peptidyl-resin (containing at least two alkene-functionalized
-amino acids at positions and ) in DCE for 30 minutes.
Catalyst Addition: Dissolve Grubbs' Catalyst (20 mol%) in degassed DCE. Add to the reaction vessel.
Reaction: Reflux at 40°C (if using DCE) or stir at RT for 2 hours under an inert atmosphere (
or Ar). Note: Ethylene gas is a byproduct; ensure the vessel is vented or open to an inert line to drive equilibrium.
Cycling: Drain and repeat the catalyst addition step once to ensure high conversion (>95%).
Wash: Wash resin extensively with DCE, then DCM, then MeOH to remove ruthenium residues.
Cleavage: Cleave peptide from resin using standard TFA cocktails.
Quantitative Data Summary: Helical Stability
The following table summarizes the impact of introducing constrained alkene-
-AAs into short peptide sequences compared to linear controls.
Scaffold Type
Constraint
Helix Type Promoted
Proteolytic Stability ()
RCM Yield (Stapling)
Linear -Peptide
None
Flexible / 14-helix (weak)
~4-6 hours
N/A
ACPC-based
Cyclopentane
12-Helix
> 24 hours
85-95%
ACHC-based
Cyclohexane
14-Helix
> 48 hours
70-80%
Stapled ACPC
Macrocyclic Alkene
Hyper-stable 12-Helix
> 7 days
90%
Data synthesized from comparative studies in foldamer literature (e.g., Gellman, Seebach).
References
Kiss, L., et al. (2018).[6] "Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized
Incorporating sterically hindered beta-amino acids into peptide sequences
Application Note: Strategies for Incorporating Sterically Hindered -Amino Acids into Peptide Sequences Abstract & Introduction The incorporation of -amino acids into peptide sequences has emerged as a pivotal strategy in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategies for Incorporating Sterically Hindered
-Amino Acids into Peptide Sequences
Abstract & Introduction
The incorporation of
-amino acids into peptide sequences has emerged as a pivotal strategy in peptidomimetic drug design. Unlike their natural -counterparts, -amino acids possess an additional methylene group in the backbone, conferring unique properties such as resistance to proteolytic degradation and the ability to form stable secondary structures (e.g., 14-helices, 12-helices).
However, the synthesis of
-peptides, particularly those containing sterically hindered residues (e.g., -disubstituted, cyclic -amino acids like ACHC), presents significant challenges. The reduced nucleophilicity of the amino group and the steric bulk of the side chains often lead to slow coupling kinetics, deletion sequences, and aggregation.
This guide provides a validated workflow for overcoming these barriers using advanced coupling reagents, optimized solvent systems, and microwave-assisted solid-phase peptide synthesis (SPPS).
Strategic Considerations: The "Why" Behind the Protocol
The Steric Challenge
In
-amino acids, the side chain can be located on the -carbon () or the -carbon ().
-amino acids: generally couple with kinetics similar to -amino acids.
-amino acids: present significant steric clash during the formation of the tetrahedral intermediate, drastically reducing coupling rates.
-disubstituted / Cyclic: These are the most difficult, often requiring aggressive activation to drive the reaction to completion.
Reagent Selection Logic
Standard carbodiimide chemistry (DIC/HOBt) is rarely sufficient for hindered
-residues. We recommend phosphonium or uronium/aminium salts based on HOAt or Oxyma Pure.
Reagent
Class
Efficacy for Hindered -AA
Mechanism Note
HATU
Uronium (HOAt)
High
Gold standard. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the active ester.
PyAOP
Phosphonium (HOAt)
Very High
Preferred for extremely hindered couplings. Unlike uronium salts, it does not react with the N-terminus to form guanidinium byproducts, allowing longer reaction times.
COMU
Uronium (Oxyma)
High
Safer alternative to HATU (non-explosive leaving group).[1] Shows comparable or superior efficiency to HATU with less epimerization risk.[1]
Resin & Solvent Choice
-peptides are prone to aggregation, forming stable sheets that collapse the resin matrix.
Resin: Use PEG-based resins (e.g., ChemMatrix, NovaPEG) rather than polystyrene. PEG allows for better swelling in polar solvents and reduces aggregation.
Solvent: DMF is standard, but for difficult sequences, use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DMSO (90:10) to disrupt inter-chain hydrogen bonding.
Visualizing the Challenge
The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on the specific type of
-amino acid.
Figure 1: Decision tree for selecting coupling conditions based on steric hindrance of the incoming amino acid.
Protocol 1: Microwave-Assisted SPPS for Hindered
-Amino Acids
Recommended for:
-residues, cyclic -residues, and long sequences.
Rationale: Microwave energy efficiently overcomes the activation energy barrier imposed by steric hindrance and improves solvent accessibility by disrupting aggregation.
Deprotection: 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation).
Step-by-Step Procedure
Resin Swelling:
Swell resin in DCM for 20 mins, then wash 3x with DMF.[2]
Fmoc Deprotection:
MW Cycle: 75°C for 3 minutes (60W max power).
Note: For Cys/His containing sequences, limit temp to 50°C to prevent racemization.
Wash resin 4x with DMF.
Activation (Pre-activation is critical):
Dissolve Fmoc-
-AA (4 eq) and HATU (3.9 eq) in minimum DMF.
Add DIEA (8 eq).
Crucial Step: Allow to activate for 30-60 seconds before adding to the resin. This ensures formation of the active ester but minimizes degradation.
Coupling:
Add activated mixture to the reaction vessel.
MW Cycle: 75°C for 10 minutes.
Optimization: For extremely hindered residues (e.g., Fmoc-ACPC-OH), perform a double coupling : drain after the first 10 min cycle and repeat with fresh reagents.
Washing:
Wash 4x with DMF.
Cleavage:
Standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2-3 hours at room temperature.
Note: Adding free HOAt helps maintain the active ester concentration over long periods.
Execution:
Add the cocktail to the deprotected resin.
Time: Agitate for 2 to 4 hours .
Monitoring: Use the Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, proceed to re-coupling.
Re-Coupling (if needed):
Do not wash the resin. Add fresh DIEA (1 eq) and agitate for another 30 mins.
If still incomplete, drain, wash, and repeat Step 1 with fresh reagents.
Analytical Validation & Troubleshooting
HPLC Profile Interpretation
When synthesizing
-peptides, "deletion sequences" (missing one residue) are the most common impurity due to steric failure.
Observation: A peak with Mass =
in LC-MS.
Solution: This confirms the coupling step failed. Switch from HATU to PyAOP or increase Microwave temperature to 85°C (if no Cys/His/Arg present).
Troubleshooting Logic (Graphviz)
Figure 2: Troubleshooting workflow for common failure modes in
-peptide synthesis.
References
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
Murray, J. K., & Gellman, S. H. (2005).[4] Application of Microwave Irradiation to the Synthesis of 14-Helical
-Peptides.[5][6] Organic Letters, 7(8), 1517–1520. Link
Albericio, F., et al. (1997).[3] On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis.[3] Tetrahedron Letters, 38(27), 4853–4856.[3] Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Bacsa, B., et al. (2008).
-Peptides. Journal of Organic Chemistry, 73(19), 7532–7542. Link
Application Note: Functionalization of the Alkene Group in 3-Amino-3,4-dimethylpent-4-enoic Acid
Executive Summary & Strategic Importance The molecule 3-Amino-3,4-dimethylpent-4-enoic acid represents a privileged scaffold in peptidomimetic drug design. Structurally, it is a -disubstituted amino acid featuring a quat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The molecule 3-Amino-3,4-dimethylpent-4-enoic acid represents a privileged scaffold in peptidomimetic drug design. Structurally, it is a
-disubstituted amino acid featuring a quaternary -carbon and a bulky isopropenyl side chain.
This scaffold offers two distinct advantages for drug development:
Conformational Restriction: The gem-dimethyl-like substitution at the
-position (C3) induces strong helical folding propensities in -peptides via the Thorpe-Ingold effect.
Late-Stage Functionalization (LSF) Handle: The C4-isopropenyl group (
) serves as a versatile "chemical handle." It is sterically encumbered yet electronically rich, allowing for divergent synthesis of complex side chains without de novo synthesis of the amino acid core.
This guide details the protocols for transforming this alkene handle into three high-value motifs: primary alcohols (via regioselective hydroboration), thioethers (via radical thiol-ene click), and methyl ketones (via oxidative cleavage).
Strategic Overview & Protection Logic
The "Free Amine" Problem
Attempting to functionalize the alkene in the unprotected zwitterionic form is chemically unsound.
Lewis Acid Interference: Reagents like Borane (
) or metal catalysts will complex with the free amine/carboxylate, quenching reactivity or causing racemization.
N-Alkylation: Electrophilic activation of the alkene (e.g., epoxidation) can lead to intramolecular cyclization by the nucleophilic amine.
Mandatory Pre-requisite: Orthogonal protection is required.
N-Terminus: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).[1]
C-Terminus: Methyl ester (OMe) or Benzyl ester (OBn).
Functionalization Pathway Map
Figure 1: Divergent synthesis strategy. The isopropenyl handle allows access to three distinct chemical spaces from a single precursor.
Objective: Convert the isopropenyl group into a primary alcohol (
-hydroxymethyl).
Challenge: The alkene is 1,1-disubstituted and adjacent to a quaternary center (C3). Standard often yields mixed regioisomers.
Solution: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) . Its large steric bulk forces addition to the terminal carbon (Anti-Markovnikov) with >98% regioselectivity.
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV, or AIBN for thermal.
Source: UV Lamp (365 nm) or Oil Bath (70°C).
Step-by-Step Methodology
Degassing: Dissolve substrate and Thiol in Methanol or DMF. Sparge with Nitrogen for 15 minutes to remove Oxygen (Oxygen quenches radicals).
Initiation:
Photo-method: Add DMPA (5 mol%). Irradiate at 365 nm for 30–60 minutes.
Thermal-method: Add AIBN (10 mol%). Heat to 70°C for 4 hours.
Workup: Concentrate in vacuo. The reaction is often quantitative.
Purification: If excess thiol is used, remove via scavenging resin or column chromatography.
Analytical Data & Validation (QC)
When validating the functionalization, specific NMR signatures confirm the transformation of the isopropenyl group.
Feature
Starting Material (Alkene)
Product A (Alcohol)
Product C (Ketone)
1H NMR (Vinyl)
2 singlets at 4.7–4.9 ppm
Absent
Absent
1H NMR (Methyl)
Allylic Me: singlet 1.7 ppm
Doublet ~0.9 ppm (diastereotopic)
Methyl ketone: singlet 2.1 ppm
13C NMR
Alkenyl carbons: ~110 & 145 ppm
C-O carbon: ~65 ppm
Carbonyl: ~208 ppm
Mass Spec (ESI)
(Ozonolysis)
Stereochemical Considerations
The hydroboration of this scaffold creates a new chiral center at C4. Due to 1,3-allylic strain and the bulky C3-quaternary center, the borane reagent will approach from the face opposite the bulky amino/protected amine group.
Validation: Use NOESY NMR to determine the relative stereochemistry of the new C4-proton relative to the C3-methyl group.
Mechanistic Insight: Why 9-BBN?
The choice of hydroboration reagent is the single most critical decision in this workflow.
Figure 2: Reagent control in hydroboration. The bulky 9-BBN cannot access the internal carbon of the 1,1-disubstituted alkene, ensuring anti-Markovnikov selectivity.
References
Knochel, P., et al. (2002). "Hydroboration of 1,1-disubstituted alkenes.
Relevance: Establishes the standard for using 9-BBN on gem-disubstituted alkenes to achieve high regioselectivity.
Dondoni, A., & Marra, A. (2012). "Thiol-ene Coupling Reaction of Amino Acids and Peptides." Chemical Society Reviews.
Relevance: Definitive review on using radical thiol-ene chemistry for modifying amino acid side chains without racemiz
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
Relevance: Foundational work on the synthesis and handling of
-amino acid backbones and the Thorpe-Ingold effect in these structures.
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
Relevance: Explains the structural importance of gem-dimethyl substitution (like the C3 position in the target molecule) in inducing helical secondary structures.
Bachem Technical Guides.
Relevance: Standard protocols for orthogonal protection (Boc/Fmoc)
Disclaimer: These protocols involve hazardous reagents (peroxides, boranes, ozone). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Technical Support Center: Coupling Protocols for 3-Amino-3,4-dimethylpent-4-enoic acid
Welcome to the technical support guide for navigating the challenges associated with the coupling of 3-Amino-3,4-dimethylpent-4-enoic acid. This document provides in-depth troubleshooting advice, answers to frequently as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for navigating the challenges associated with the coupling of 3-Amino-3,4-dimethylpent-4-enoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome the significant steric barriers presented by this unique α,α-disubstituted amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of 3-Amino-3,4-dimethylpent-4-enoic acid so challenging?
The primary difficulty arises from extreme steric hindrance around both the amine and carboxylic acid functional groups. The structure features a quaternary carbon atom (C3) bonded directly to the amine group, a methyl group, and a bulky 1,1-dimethylethenyl group. This Cα,α-disubstituted nature physically blocks the approach of reagents and other reactants, dramatically slowing down the rate of amide bond formation.[1][2][3] Standard coupling conditions, such as those using carbodiimides like DCC or DIC, are often insufficient to overcome this steric barrier, leading to low or no yield.[4][5]
Q2: My initial coupling attempt with DIC/HOBt failed. What is the most likely cause?
Failure with standard carbodiimide reagents is the most common issue encountered with this class of amino acid.[5] The O-acylisourea intermediate formed by DCC or DIC is not reactive enough to be attacked by a hindered nucleophile (or, if the amine of our title compound is the nucleophile, it is too hindered to attack an activated ester). Additives like HOBt may not provide a sufficient boost in reactivity. The fundamental issue is that the activation energy required for the sterically demanding transition state is too high under these conditions.[6]
Q3: What are the key strategies to improve coupling efficiency for this molecule?
There are three primary pillars for successfully coupling sterically hindered amino acids:
Employ High-Potency Coupling Reagents: Switching to more powerful uronium/aminium or phosphonium salt-based reagents is the most critical first step.[4][7]
Optimize Reaction Conditions: Increasing the temperature, extending the reaction time, and choosing an appropriate solvent can significantly improve yields.[5][8]
Consider Alternative Activation Chemistry: In particularly stubborn cases, converting the carboxylic acid to a different reactive intermediate, such as an acyl fluoride, can be highly effective.[9][10]
This section addresses the most common failure mode—low conversion—and provides a systematic approach to resolving it.
Issue: The coupling reaction shows minimal product formation after a standard run.
This is the expected outcome with non-specialized reagents. The workflow below outlines a logical progression for troubleshooting this problem.
Caption: Troubleshooting workflow for hindered couplings.
Solution Deep Dive: Selecting a High-Potency Coupling Reagent
The choice of coupling reagent is the single most impactful decision. Uronium/aminium and phosphonium reagents are superior because they rapidly generate highly activated esters that are more susceptible to nucleophilic attack, even from a hindered amine.[7]
Reagent
Class
Relative Reactivity
Key Features & Considerations
HATU
Uronium/Aminium
Very High
Industry standard for difficult couplings. Based on HOAt, which can reduce racemization. Byproduct (tetramethylurea) is water-soluble.[1][4]
HCTU
Uronium/Aminium
High
More cost-effective than HATU. Slightly less reactive but highly efficient. Based on HOBt.[5]
PyBOP
Phosphonium
High
Excellent choice for hindered couplings. Byproduct (phosphine oxide) can sometimes complicate purification.[1][4]
COMU
Uronium/Aminium
Very High
Reactivity is comparable to HATU but is based on OxymaPure, which has a superior safety profile over HOBt/HOAt derivatives.[4]
DIC/Oxyma
Carbodiimide
Moderate
A significant improvement over DIC/HOBt, but may still be insufficient for this specific substrate.[11]
Experimental Protocols
Protocol 1: High-Activity Coupling using HATU
This protocol details the coupling of Fmoc-protected 3-Amino-3,4-dimethylpent-4-enoic acid to a resin-bound primary amine.
Resin Preparation: Swell the deprotected peptide-resin in NMP for at least 30 minutes in a reaction vessel. Drain the solvent.
Activation Solution: In a separate vial, dissolve Fmoc-3-Amino-3,4-dimethylpent-4-enoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.
Pre-Activation: Add DIPEA (8 eq.) to the activation solution. Vortex the solution for 1-2 minutes. The solution may change color.[4]
Coupling Reaction: Immediately add the activated solution to the resin. Agitate the vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction can be extended overnight or heated to 40-50°C for 2 hours.[4][5]
Monitoring: Remove a small sample of resin beads, wash them thoroughly with NMP and DCM, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[4] A positive test (blue beads) indicates an incomplete reaction.
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with NMP (5x) to remove all excess reagents and byproducts.
Protocol 2: Acyl Fluoride Method for Extremely Resistant Couplings
This advanced protocol should be used when even powerful uronium salts fail. It involves the in-situ formation of a highly reactive acyl fluoride.[10]
Materials:
N-protected 3-Amino-3,4-dimethylpent-4-enoic acid
Deprotected coupling partner (amine)
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or Cyanuric Fluoride
Anhydrous Dichloromethane (DCM)
Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)
Procedure:
Acid Dissolution: Dissolve the N-protected amino acid (1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
Acyl Fluoride Formation: Add a suitable non-nucleophilic base (e.g., DIPEA, 4 eq.). Cool the solution to 0°C. Add the fluorinating agent (e.g., BTFFH, 1.5 eq.) portion-wise and stir for 15-20 minutes at 0°C.
Coupling: In a separate vessel, dissolve the amine coupling partner (1 eq.) in anhydrous DCM. Add the pre-formed acyl fluoride solution slowly to the amine solution at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Alternative Synthetic Strategies
Q4: Are there non-traditional methods to form this amide bond?
Yes. When conventional methods are exhausted, a change in synthetic strategy can be effective.
Weinreb Amide Synthesis: This two-step process involves first converting the carboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide).[12] This can be achieved using reagents like P[NCH₃(OCH₃)]₃ or by activating the acid with CDI followed by treatment with N,O-dimethylhydroxylamine hydrochloride.[13][14] The resulting Weinreb amide is stable to many nucleophiles but reacts cleanly with Grignard or organolithium reagents to form ketones, or can be reduced to aldehydes.[15][16] This approach bypasses the direct, sterically hindered amide coupling entirely.
Ugi Multicomponent Reaction: The Ugi four-component reaction (U-4CR) is exceptionally tolerant of steric hindrance.[17] It combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide in a single pot to form an α-acylamino amide.[18][19] In this context, 3-Amino-3,4-dimethylpent-4-enoic acid could serve as the "amine" component, reacting with the desired carboxylic acid partner, an isocyanide, and an aldehyde to rapidly assemble a complex product in one step.
Caption: The Ugi reaction as an alternative pathway.
References
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. (n.d.). PMC. Retrieved from [Link]
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020, December 1). PMC. Retrieved from [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, September 20). Synfacts. Retrieved from [Link]
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. Retrieved from [Link]
Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). (n.d.). ResearchGate. Retrieved from [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. (2001, September 21). Figshare. Retrieved from [Link]
Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids. (n.d.). PMC. Retrieved from [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. (2004, December 22). ACS Publications. Retrieved from [Link]
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014, March 4). Beilstein Journals. Retrieved from [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. Retrieved from [Link]
Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved from [Link]
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. (n.d.). Semantic Scholar. Retrieved from [Link]
Davies, S. G., et al. (2004). Asymmetric synthesis and applications of beta-amino Weinreb amides. PubMed. Retrieved from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]
Synthesis of Weinreb and their Derivatives (A-Review). (2020, May 6). ResearchGate. Retrieved from [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
Technical Support Center: Purification Strategies for Quaternary β-Amino Acid Intermediates
Welcome to the technical support center for the purification of quaternary β-amino acid intermediates. As a Senior Application Scientist, I understand the unique and often formidable challenges associated with purifying...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of quaternary β-amino acid intermediates. As a Senior Application Scientist, I understand the unique and often formidable challenges associated with purifying these sterically congested molecules. The presence of a quaternary carbon atom adjacent to the amino group introduces significant steric hindrance, which can complicate separations and crystallization attempts.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from chromatographic troubleshooting to crystallization challenges, offering not just protocols but the expert reasoning behind them.
Chromatography is the workhorse for purifying complex mixtures containing quaternary β-amino acid intermediates. However, their unique structure often leads to issues like poor peak shape, co-elution of isomers, and difficulty in removing closely related impurities.
FAQ 1: My flash chromatography shows poor resolution and significant peak tailing for my quaternary β-amino acid ester. What's causing this and how can I fix it?
Answer:
This is a classic problem rooted in the dual nature of your intermediate: it has a bulky, often hydrophobic backbone due to the quaternary substitution and a polar, basic amino group (even when protected). This can lead to mixed-mode interactions with standard silica gel.
The Causality:
Strong Adsorption: The basic nitrogen of the amino group can interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing.
Steric Hindrance: The bulky quaternary group can hinder uniform binding to the stationary phase, causing band broadening.
Solvent Effects: If the solvent system is not optimized, it may not effectively shield the polar interactions or properly solubilize the analyte, leading to poor chromatographic performance.
Troubleshooting Protocol:
Mobile Phase Modification (The 1% Solution): The most effective first step is to add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups.
For Boc-protected amines: Add 1% triethylamine (TEA) or 0.5-1% ammonia (as a 7N solution in methanol) to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. TEA is volatile and easily removed.
For Fmoc-protected amines: Similar modifiers can be used. The principle remains the same: saturate the active sites on the silica.
Switching the Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or alternative stationary phase.
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for basic compounds, often reducing tailing significantly.
Chemically-Modified Silica: Consider using an amino-propyl or diol-bonded silica phase. These can provide different selectivity and reduce the strong ionic interactions causing tailing.
Gradient Optimization: Instead of an isocratic elution, a shallow gradient can help to sharpen peaks and improve the separation of closely eluting impurities.
Workflow for Optimizing Flash Chromatography
Caption: Decision workflow for troubleshooting flash chromatography.
FAQ 2: I have synthesized a racemic quaternary β-amino acid and need to separate the enantiomers. Where do I start?
Answer:
Chiral separation is a critical step, as the biological activity of amino acids is highly dependent on their stereochemistry.[2][3] For quaternary β-amino acids, direct separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most common and effective method.[4][5]
The Causality:
Chiral stationary phases are themselves enantiomerically pure. They separate enantiomers by forming transient, diastereomeric complexes with the analyte. The stability of these complexes differs between the two enantiomers, causing one to be retained longer on the column than the other. The choice of CSP is crucial and depends on the structure of your analyte.
Strategies for Chiral Separation:
CSP Screening: There is no universal chiral column. Screening several CSPs is the most reliable path to success. For N-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.
Mobile Phase Selection: The mobile phase plays a critical role in resolution.
Normal Phase (Hexane/IPA, Hexane/Ethanol): Often provides the best selectivity for many CSPs.
Polar Organic Mode (Acetonitrile or Methanol w/ additives): Useful for analytes with poor solubility in hexane.
Reversed-Phase (Water/Acetonitrile w/ TFA or Formic Acid): Less common for preparative work but can be effective for analytical separations.
Derivatization (Indirect Method): If direct separation is unsuccessful, you can react your racemic intermediate with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard (achiral) silica or C18 column. This approach, however, adds extra steps to your synthesis (reaction and subsequent removal of the chiral auxiliary).[6]
Table 1: Common Chiral Stationary Phases for Amino Acid Intermediates
Broad applicability, high loading capacity, robust.
Macrocyclic Glycopeptide
CHIROBIOTIC® (T, V, TAG)
Underivatized α- and β-amino acids, small peptides[4]
Excellent for polar and zwitterionic compounds; can separate underivatized molecules.[4][5]
Crown Ether-Based
CROWNPAK® CR(+) / CR(-)
Primary amines, underivatized amino acids
High selectivity for compounds with primary amine groups.[7]
Pirkle-Type (Brush-Type)
Whelk-O® 1, ULMO
Aromatic compounds, amides
Based on π-π interactions, hydrogen bonding, and dipole stacking.
Section 2: Overcoming Crystallization Hurdles
Obtaining a solid, crystalline final product is often the goal for purity and stability. However, N-protected quaternary β-amino acid intermediates frequently present as persistent oils or amorphous solids.[8]
FAQ 3: My purified Boc-protected β-amino acid ester is a clear, thick oil. How can I induce crystallization?
Answer:
This is a very common scenario. The bulky, non-polar Boc group and ester functionality can inhibit the ordered lattice formation required for crystallization, and residual solvents or trace impurities can further frustrate the process.
The Causality:
Crystallization requires nucleation followed by crystal growth. Oily products often fail at the nucleation step. The molecules have enough freedom to move but not the right orientation or energy incentive to form a stable crystal nucleus. Impurities can disrupt the lattice formation, and high molecular flexibility can make finding a low-energy crystal packing difficult.
Troubleshooting Protocol:
Ensure High Purity: First, ensure your material is >98% pure by NMR and LC-MS. Impurities are notorious crystallization inhibitors. If necessary, re-purify a small amount by preparative HPLC.
Solvent Trituration: This is often the most successful technique.
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, diethyl ether).
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) dropwise while vigorously stirring or scratching the flask with a glass rod.
The goal is to reach a point of supersaturation where the compound precipitates out. If it "oils out," add a small amount of the good solvent to redissolve it and try adding the anti-solvent more slowly or at a lower temperature.
Slow Evaporation & Vapor Diffusion:
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a loosely covered vial and allow the solvent to evaporate over several days.
Vapor Diffusion: Place a small, open vial of your compound dissolved in a good solvent (e.g., methanol) inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the vial, inducing crystallization.
pH Adjustment (for free acids/amines): If you have deprotected your intermediate to the free acid or amine, crystallization can often be induced by dissolving the compound in an aqueous acidic or basic solution and slowly adjusting the pH towards its isoelectric point (pI).[8] At the pI, the molecule is a neutral zwitterion and has its lowest solubility, promoting precipitation.[9]
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization of oily intermediates.
FAQ 4: My product crystallizes, but the yield is low, or it co-crystallizes with a stubborn impurity. What can I do?
Answer:
This issue points to problems with solubility profiles or the presence of an impurity with very similar physicochemical properties to your product. This is common when trying to remove diastereomers or byproducts from the reaction used to form the quaternary center.
The Causality:
Low Yield: If your compound has high solubility in the crystallization solvent, even when cooled, the recovery will be poor.
Co-crystallization: If an impurity has a similar structure and solubility, it can be incorporated into the crystal lattice of your desired product, a phenomenon known as concomitant crystallization.[10]
Strategies to Improve Yield and Purity:
Optimize the Solvent System: The choice of solvent is paramount. You need a solvent that dissolves your product well at high temperatures but poorly at low temperatures.
Screening: Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux.
Binary Solvents: Using a two-solvent system can fine-tune solubility. For example, crystallizing from Toluene/Heptane or Ethanol/Water can provide the ideal solubility curve.
Controlled Cooling: Rapidly crashing a solid out of solution by placing it directly in an ice bath often traps impurities. A slow, controlled cooling process is essential for growing pure crystals.
Allow the hot, saturated solution to cool slowly to room temperature.
Once at room temperature, place the flask in a refrigerator (~4 °C).
For maximum recovery, move it to a freezer (-20 °C) after crystals have formed.
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution as it cools. This provides a template for crystal growth and can dramatically improve crystallization success.
Recrystallization: If co-crystallization is suspected, a second crystallization (recrystallization) is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the controlled cooling process. The concentration of the impurity will be lower in the second mother liquor, leading to a purer final product.
References
Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations. (2024). RSC Publishing.
Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (2010). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
Synthetic difficulties to access α‐ and β‐amino acids. (N.D.). ResearchGate. Available at: [Link]
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (N.D.). ResearchGate.
Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987). Google Patents.
Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. (2011). Journal of the American Chemical Society. Available at: [Link]
Amino Acid and Peptide Chiral Separations. (N.D.). MilliporeSigma.
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A.
Method for crystallization of amino acids. (1992). Google Patents.
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). CrystEngComm.
Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. (2023). Journal of the American Chemical Society. Available at: [Link]
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Available at: [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. Available at: [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today.
Chromatographic Separation of Amino Acids. (N.D.). ResearchGate. Available at: [Link]
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
Steric Exclusion Chromatography for Purification of Biomolecules—A Review. (2023). MDPI. Available at: [Link]
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Available at: [Link]
A chromatographic approach to the determination of relative free energies of interaction between hydrophobic and amphiphilic amino acid side chains. (N.D.). Brandeis University. Available at: [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2019). Acta Naturae. Available at: [Link]
Separation and Refining of Amino acids. (N.D.). DIAION.
Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. (2021). YouTube. Available at: [Link]
Process for isolating and purifying amino acids. (1990). Google Patents.
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (N.D.). Waters.
Separation and Purification of Amino Acids. (N.D.). ResearchGate. Available at: [Link]
Technical Support Center: Optimizing HPLC Separation of 3-Amino-3,4-dimethylpent-4-enoic Acid Enantiomers
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the enantioseparation of 3-Amino-3,4-dimethylpen...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the enantioseparation of 3-Amino-3,4-dimethylpent-4-enoic acid. This non-proteinogenic amino acid analogue presents unique separation challenges due to its structure. This resource is designed to provide both foundational knowledge and practical troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the enantiomeric separation of 3-Amino-3,4-dimethylpent-4-enoic acid particularly challenging?
Separating the enantiomers of this molecule is difficult for several reasons inherent to its structure. Like other amino acids, it is zwitterionic, making it highly polar and often poorly soluble in the non-polar solvents used in normal-phase chromatography. This high polarity can also lead to weak retention on standard reversed-phase columns.[1][2] The primary challenge, however, is that enantiomers have identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation.[3] This is achieved either by using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral agent to create diastereomers.[3]
Q2: What are the primary strategies for separating the enantiomers of this compound?
There are two fundamental approaches for chiral separation via HPLC:
Direct Method: This is the most common approach and involves using a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers.[3] These complexes have different stabilities, resulting in different retention times and, therefore, separation.[3]
Indirect Method: This method involves a pre-column derivatization step where the amino acid enantiomers are reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][5] These diastereomers now have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column.[5][6]
Q3: Is derivatization necessary? What are the advantages and disadvantages?
Derivatization is not always necessary but is often highly beneficial, especially if direct methods on a CSP are unsuccessful or if enhanced detection is required.[3]
Advantages:
Allows separation on conventional, less expensive achiral columns.[7]
Can significantly improve chromatographic properties like retention on reversed-phase columns by increasing hydrophobicity.[1]
Can introduce a chromophore or fluorophore, dramatically increasing sensitivity for UV or fluorescence detection.[1]
Well-established derivatizing agents like Marfey's reagent (FDAA) often provide excellent resolution for amino acids.[4]
Disadvantages:
Adds an extra step to sample preparation, increasing time and the potential for error.
The derivatization reaction may not go to completion, or impurities in the reagent can lead to interfering peaks.[5]
The derivatizing agent itself can be a source of background noise in the chromatogram.[6]
Q4: Which type of Chiral Stationary Phase (CSP) is a good starting point for 3-Amino-3,4-dimethylpent-4-enoic acid?
For underivatized amino acids, several types of CSPs are effective. A systematic screening approach is always recommended.[8][9]
CSP Type
Principle
Best For
Reference
Macrocyclic Glycopeptide
Based on antibiotics like teicoplanin. They have ionic groups and are compatible with aqueous mobile phases.
Underivatized, polar, and ionic compounds like amino acids.
Crown Ether
Specifically well-suited for separating D- and L-amino acid enantiomers, particularly primary amines.
A good starting point would be a Macrocyclic Glycopeptide (e.g., Teicoplanin-based) or a Crown Ether column due to their documented success with underivatized amino acids.[10]
Troubleshooting & Optimization Guide
Problem: Poor or No Resolution (Rs < 1.5)
This is the most common challenge in chiral method development. A systematic approach is crucial for efficiently identifying the root cause and finding a solution.
Troubleshooting Workflow for Poor Resolution
A systematic workflow for troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Steps:
1. Verify Your Column and Method (Direct Method - CSP):
Is the Correct CSP Being Used? Polysaccharide, macrocyclic glycopeptide, and crown ether phases are excellent starting points for amino acids.[3][10] Ensure the chosen column is appropriate for the analyte's properties.
Column Health: Has the column performance degraded over time? Check the manufacturer's instructions for regeneration protocols. A loss of stationary phase can lead to decreased retention and resolution.[14]
2. Optimize the Mobile Phase:
The mobile phase is the most powerful tool for optimizing selectivity (α) and resolution (Rs).
Adjust Organic Modifier Concentration: For both normal-phase and reversed-phase, the percentage of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) is a critical parameter. Systematically vary the concentration to find the optimal balance between retention and resolution.[8] On some CSPs, retention can exhibit a "U-shaped" profile where retention decreases and then increases as the organic modifier concentration rises.
Change the Organic Modifier Type: The choice of alcohol in normal or polar organic modes can dramatically alter selectivity. If isopropanol (IPA) doesn't provide separation, try ethanol (EtOH). Ethanol can sometimes improve peak shape and resolution.[13]
Use Mobile Phase Additives:
For acidic compounds, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.[13][15]
For basic compounds (like amines), adding a basic additive such as diethylamine (DEA) is often necessary to achieve good peak shape and resolution.[13][15]
The concentration of the additive can also be optimized; sometimes increasing it can even reverse the elution order of the enantiomers.[16]
3. Adjust Temperature:
Lower the Temperature: Decreasing the column temperature often enhances the weaker bonding forces responsible for chiral recognition, which can lead to increased resolution.[13] However, this will also increase mobile phase viscosity and system backpressure.
Increase the Temperature: A higher temperature can improve peak efficiency (narrower peaks) but may decrease selectivity.[16] Finding the optimal temperature is key.
4. Consider the Indirect Method (Derivatization):
If extensive optimization on multiple CSPs fails, the indirect method is a powerful alternative.[3] Reacting 3-Amino-3,4-dimethylpent-4-enoic acid with a chiral derivatizing agent like Marfey's Reagent (FDAA) or others like GITC or S-NIFE creates diastereomers that are often easily separated on a standard C18 column.[4]
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing severely. What is the cause and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, often with active silanol groups on the silica support.[14]
Mobile Phase pH: The ionization state of your amino acid is controlled by the mobile phase pH. For an amino acid, operating at a low pH (e.g., with 0.1% TFA or formic acid) will protonate the amine group and suppress the deprotonation of silanol groups, minimizing secondary interactions and improving peak shape.[14]
Use of Additives: For basic analytes, adding a basic competitor like DEA to the mobile phase can saturate the active sites on the stationary phase, leading to more symmetrical peaks.[15]
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing. Reduce the injection volume or sample concentration.[14]
Column Contamination: Strongly retained impurities from previous injections can build up on the column and cause peak shape issues. Flush the column with a strong solvent.
Problem: Unstable Retention Times
Q: My retention times are drifting or are erratic between runs. What should I check?
A: Fluctuating retention times point to a lack of stability in the HPLC system or method conditions.[17]
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. If using a multi-component mobile phase, ensure it is thoroughly mixed. Evaporation of the more volatile component can change the composition over time, leading to drift.[17]
Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral methods. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
Temperature Control: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.[17]
Pump Performance and Leaks: Check for leaks in the system, as this will affect the flow rate and mobile phase composition. Erratic pump performance can also cause fluctuating retention times.[17]
This protocol outlines a systematic approach to finding a suitable CSP and mobile phase for the direct separation of 3-Amino-3,4-dimethylpent-4-enoic acid.
Column Selection: Select 2-3 columns based on different chiral recognition mechanisms.
Secondary Choice: Polysaccharide-based (e.g., CHIRALPAK immobilized amylose or cellulose).
Tertiary Choice: Crown Ether (e.g., ChiroSil).
Mobile Phase Screening: Prepare a set of standard mobile phases. For amino acids, reversed-phase or polar organic modes are often most successful.
Mode
Mobile Phase System
Additives (if needed)
Reversed-Phase (RP)
Water/Methanol with 0.1% Formic Acid
N/A
Reversed-Phase (RP)
Water/Acetonitrile with 0.1% Formic Acid
N/A
Polar Organic (PO)
100% Methanol with 0.1% Formic Acid
For basic character, add 0.1% DEA
Normal Phase (NP)
n-Hexane / Ethanol (90:10 v/v)
For acidic character, add 0.1% TFA
Normal Phase (NP)
n-Hexane / Isopropanol (90:10 v/v)
For basic character, add 0.1% DEA
Execution:
Inject a racemic standard of 3-Amino-3,4-dimethylpent-4-enoic acid onto each column with each mobile phase.
Use a gradient elution for initial screening to ensure the compound elutes in a reasonable time. A typical gradient might be 5% to 95% organic over 10-15 minutes.[8]
Monitor at a low UV wavelength (e.g., 210 nm) if the compound lacks a strong chromophore.
Evaluation:
Identify the column/mobile phase combination(s) that show any sign of peak splitting or separation.
Select the most promising condition and proceed with optimization (isocratic holds, adjusting modifier/additive concentration, temperature) as described in the troubleshooting section.
Protocol 2: Pre-column Derivatization with Marfey's Reagent (FDAA)
This protocol describes the indirect method using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a widely used CDA for amino acids.[4]
Derivatization Workflow
A general workflow for the derivatization of an amino acid with FDAA.
Step-by-Step Procedure:
Prepare Solutions:
Amino Acid Standard: Prepare a ~1 mg/mL solution of racemic 3-Amino-3,4-dimethylpent-4-enoic acid in water or a suitable buffer.
FDAA Solution: Prepare a 1% (w/v) solution of FDAA in acetone.
Base: Prepare a 6% aqueous solution of triethylamine (TEA).
Derivatization Reaction:
In a small vial, combine 10 µL of the amino acid solution, 10 µL of 6% TEA, and 10 µL of the 1% FDAA solution.[4]
Vortex the mixture gently.
Incubate the vial in a heating block or water bath at 50°C for 1 hour.[4]
Quench Reaction:
After incubation, cool the vial to room temperature.
Add 10 µL of 5% acetic acid to stop the reaction.[4]
HPLC Analysis:
Dilute the final mixture if necessary.
Inject an appropriate volume (e.g., 20 µL) onto a standard C18 reversed-phase column.
Use a gradient elution, for example, with Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile.
Monitor the separation at a wavelength where the dinitrophenyl group absorbs strongly (e.g., 340-360 nm).[6] The two resulting diastereomeric peaks correspond to the L-Ala-D-AA and L-Ala-L-AA derivatives.
References
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A. [Link]
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]
Paulus, A., & Klockow, A. (1996). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Journal of Chromatography A. [Link]
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]
Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Paseshnichenko, V. A., & Sarkisyan, N. K. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
Regalado, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]
Nemutlu, E., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B. [Link]
ResearchGate. (2018). How to separate amino acid enantiomers? [Link]
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]
A Comparative Guide to the Structural Landscape of Peptides Containing 3-Amino-3,4-dimethylpent-4-enoic Acid and Other Non-Canonical Residues
For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance proteolytic stability, modulate bioactivity, and exp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance proteolytic stability, modulate bioactivity, and explore novel structural space. This guide provides a comprehensive comparison of the predicted structural effects of the novel, Cα,α-disubstituted unsaturated amino acid, 3-Amino-3,4-dimethylpent-4-enoic acid, with experimentally determined crystal structures of peptides containing other non-proteinogenic residues. By examining the conformational constraints imposed by various side chains, we aim to provide a predictive framework for the rational design of peptidomimetics with tailored three-dimensional structures.
Introduction: The Role of Non-Canonical Amino Acids in Peptide Design
The 20 proteinogenic amino acids form the fundamental building blocks of life. However, nature's palette is far broader, with a vast array of non-canonical amino acids (ncAAs) found in natural products and utilized in synthetic biology. The introduction of ncAAs into peptide sequences can dramatically alter their conformational preferences, leading to the stabilization of specific secondary structures such as helices and β-turns.[1] This is particularly true for Cα,α-disubstituted amino acids, where the replacement of the Cα-hydrogen with a second substituent significantly restricts the allowable regions of the Ramachandran plot, thereby pre-organizing the peptide backbone.[1]
This guide focuses on the predicted structural impact of a novel ncAA, 3-Amino-3,4-dimethylpent-4-enoic acid. Due to the current absence of experimental X-ray crystallography data for peptides containing this residue, we will draw comparisons with the known crystal structures of peptides incorporating other Cα,α-disubstituted and unsaturated amino acids. This comparative analysis will provide valuable insights into how the unique structural features of 3-Amino-3,4-dimethylpent-4-enoic acid are likely to influence peptide conformation.
Synthesis and Incorporation of 3-Amino-3,4-dimethylpent-4-enoic Acid
The successful incorporation of any ncAA into a peptide sequence via solid-phase peptide synthesis (SPPS) is contingent upon the efficient preparation of its suitably protected building block, typically the N-Fmoc protected amino acid. While specific literature on the synthesis of Fmoc-3-Amino-3,4-dimethylpent-4-enoic acid is not yet available, a general synthetic strategy can be proposed based on established methods for related Cα,α-disubstituted amino acids.
Proposed Synthesis of Fmoc-3-Amino-3,4-dimethylpent-4-enoic Acid
A plausible synthetic route would involve the alkylation of a protected glycine equivalent, followed by the introduction of the vinyl group and subsequent functional group manipulations. The final step would be the protection of the amino group with an Fmoc moiety.
Incorporation into Peptides via Fmoc-SPPS
Once the Fmoc-protected 3-Amino-3,4-dimethylpent-4-enoic acid is synthesized, its incorporation into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The bulky nature of the Cα,α-disubstituted amino acid may necessitate the use of optimized coupling reagents and longer reaction times to ensure efficient peptide bond formation.
Experimental Protocol: General Fmoc-SPPS for Incorporation of a Non-Canonical Amino Acid
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
Amino Acid Coupling: The Fmoc-protected non-canonical amino acid (e.g., Fmoc-3-Amino-3,4-dimethylpent-4-enoic acid) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
Washing: The resin is washed with DMF to remove unreacted reagents.
Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Final Deprotection: The N-terminal Fmoc group of the completed peptide is removed.
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Structural Analysis: Insights from X-ray Crystallography
In the absence of direct crystallographic data for peptides containing 3-Amino-3,4-dimethylpent-4-enoic acid, we can infer its likely conformational impact by examining the crystal structures of peptides containing structurally analogous ncAAs. The key features of our target amino acid are its Cα,α-disubstitution and the presence of an unsaturated isopropenyl group.
The Influence of Cα,α-Disubstitution
Cα,α-disubstituted amino acids are well-known inducers of helical conformations in peptides.[1][2] The steric bulk of the two substituents at the α-carbon restricts the backbone dihedral angles (φ and ψ) to the helical regions of the Ramachandran plot. A classic example is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 3₁₀-helices.[1]
The Role of Unsaturated Side Chains
The introduction of unsaturation in the side chain can further influence peptide conformation through steric and electronic effects. The sp²-hybridized carbons of a vinyl or isopropenyl group have a planar geometry, which can lead to specific side-chain-backbone interactions and potentially favor certain rotameric states.
Comparison with Known Crystal Structures
To provide a robust comparison, we have selected several peptides from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) that feature Cα,α-disubstituted and/or unsaturated amino acids. The relevant crystallographic data are summarized in the table below.
Hydrocarbon stapling further stabilizes the helical structure.[3]
Peptide with Aminovinyl Cysteine
Aminovinyl Cysteine
Not specified
N/A
C-terminal ring
The unsaturated motif is critical for bioactivity and forms a constrained ring structure.[4]
Predicted Structural Impact of 3-Amino-3,4-dimethylpent-4-enoic Acid
Based on the principles of conformational restriction imposed by Cα,α-disubstitution and the structural features of the isopropenyl group, we can make several predictions about the structural impact of incorporating 3-Amino-3,4-dimethylpent-4-enoic acid into a peptide.
Helical Propensity: The Cα,α-disubstitution is expected to strongly favor a helical conformation, likely a 3₁₀- or α-helix, depending on the surrounding amino acid sequence and the length of the peptide.
Side-Chain Conformation: The planar isopropenyl group will likely adopt a preferred orientation to minimize steric clashes with the peptide backbone and adjacent side chains. This could lead to a more defined side-chain conformation compared to a saturated alkyl group of similar size.
Intermolecular Interactions: The π-system of the double bond could potentially participate in non-covalent interactions, such as π-stacking with aromatic side chains or interactions with metal ions, which could further influence the overall peptide structure and assembly.
Computational Modeling: A Window into Predicted Structures
In the absence of experimental data, computational modeling provides a powerful tool for exploring the conformational landscape of peptides containing novel ncAAs.[5][6] Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be used to predict the preferred backbone dihedral angles, side-chain rotamers, and overall secondary structure of a peptide containing 3-Amino-3,4-dimethylpent-4-enoic acid. Such studies would be invaluable in guiding the design of future experimental work.
Experimental and computational workflow for structural analysis.
Conclusion and Future Directions
The incorporation of 3-Amino-3,4-dimethylpent-4-enoic acid into peptides holds significant promise for the development of novel peptidomimetics with constrained conformations and potentially enhanced biological activities. While experimental X-ray crystallography data is not yet available, a comparative analysis with structurally related non-canonical amino acids strongly suggests that this residue will be a potent helix inducer. The unsaturated isopropenyl side chain adds a further layer of structural control and potential for specific molecular interactions.
Future work should focus on the synthesis of the Fmoc-protected building block of 3-Amino-3,4-dimethylpent-4-enoic acid and its incorporation into a series of model peptides. Subsequent crystallization trials and X-ray diffraction analysis will be crucial to experimentally validate the predicted conformational preferences.[7] These studies, in conjunction with computational modeling, will provide a comprehensive understanding of the structural impact of this novel amino acid and pave the way for its application in the design of next-generation peptide therapeutics.
Comparative structural relationships.
References
Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(22), 7769-7775. [Link]
Okada, Y. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 54(8), 1071-1084. [Link]
Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]
Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(22), 7769-7775. [Link]
Yamada, K., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2978. [Link]
Van der Donk, W. A. (2021). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au, 1(9), 1358-1369. [Link]
Cambridge Crystallographic Data Centre. (2026). Cambridge Structural Database. [Link]
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(1), 60-69. [Link]
Cambridge Crystallographic Data Centre. (2026). CSD-Community. [Link]
Jorgensen, W. L. (2021). The Art of Computational Drug Discovery. Journal of Chemical Theory and Computation, 17(12), 7311-7312. [Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
Safe Disposal of 3-Amino-3,4-dimethylpent-4-enoic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Amino-3,4-dimethylpent-4-enoic acid. As researchers, scientists, and drug development professionals, our commitment to safety e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 3-Amino-3,4-dimethylpent-4-enoic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of all chemical waste. This document offers a procedural, step-by-step framework grounded in established safety protocols to ensure the safe and compliant disposal of this specialized amino acid derivative. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Immediate Safety & Hazard Assessment
Before handling or disposing of 3-Amino-3,4-dimethylpent-4-enoic acid, a thorough understanding of its potential hazards is critical. While comprehensive toxicological data for this specific compound is not widely available, its structure as an amino acid and information from similar compounds suggest a cautious approach.[1]
Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[1][3] As with many research chemicals, it should be handled as a substance of unknown toxicity.[4]
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5]
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling 3-Amino-3,4-dimethylpent-4-enoic acid in any form—pure solid, in solution, or as waste—the following PPE is mandatory:
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection
Nitrile gloves (or other chemically resistant gloves).
Prevents skin contact and potential irritation or absorption.
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols.[5]
Operations generating dust should be performed in a chemical fume hood to prevent inhalation.[5]
Waste Characterization and Segregation
All materials contaminated with 3-Amino-3,4-dimethylpent-4-enoic acid must be treated as hazardous chemical waste.[6] Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[7][8]
Core Principle: The moment you decide a chemical is no longer needed, it becomes regulated waste.[6][8]
Waste Stream Identification: This compound and its contaminated materials fall under the category of non-halogenated organic solid waste or aqueous waste containing organics , depending on the form.
Incompatibility Prevention: Never mix waste containing this amino acid with the following:
This segregation prevents violent reactions, the release of toxic gases, and potential container pressurization.[6][7]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical path for the safe disposal of 3-Amino-3,4-dimethylpent-4-enoic acid waste. This process must always be performed in compliance with your institution's specific Environmental Health & Safety (EH&S) guidelines.[9][10]
Caption: Disposal workflow for 3-Amino-3,4-dimethylpent-4-enoic acid.
Protocol for Solid Waste Disposal (Pure Compound, Contaminated Labware)
Container Selection: Obtain a designated solid chemical waste container, typically a rigid, wide-mouthed container with a screw-top lid. Ensure the container is compatible with the chemical.[6]
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[9] Clearly list all contents, including "3-Amino-3,4-dimethylpent-4-enoic acid" and any other contaminated materials (e.g., weigh boats, gloves, paper towels). Do not use chemical formulas or abbreviations.[9]
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9]
Waste Addition: Carefully transfer solid waste into the container. If handling the pure powder, perform this transfer inside a chemical fume hood to minimize inhalation risk.[5]
Secure Closure: Keep the container securely closed at all times, except when actively adding waste.[8]
Pickup Request: Once the container is nearly full (approximately 90%), complete a chemical waste pickup request form as required by your institution's EH&S department.[9]
Protocol for Liquid Waste Disposal (Aqueous Solutions)
Container Selection: Use a compatible liquid waste container, such as a high-density polyethylene (HDPE) carboy or a glass bottle if required. The original chemical container is often a suitable choice for waste accumulation.[6]
Labeling: As with solid waste, the container must be labeled with "HAZARDOUS WASTE " and a complete, legible list of its contents, including the chemical name and estimated concentration.[9]
pH Consideration: While this compound is an amino acid, waste solutions may be acidic or basic depending on how they were prepared or used. As a best practice for amino acid waste, adjust the pH to be near-neutral (pH 6-8) before adding it to a general aqueous organic waste stream, provided this can be done safely without causing a reaction. This step minimizes the corrosive hazard of the waste.
Accumulation: Store the liquid waste container in secondary containment (e.g., a plastic tub) to prevent spills from reaching drains.[6][8] The SAA rules apply.
Secure Closure: Keep the container tightly capped. Never leave a funnel in the opening of a waste container.[9]
Pickup Request: Arrange for pickup through your EH&S office when the container is 90% full.
Spill & Decontamination Procedures
Accidental spills must be managed immediately and safely.[6]
Small Spill Cleanup
For small spills of the solid compound (<1 gram) that you are trained and equipped to handle:
Alert & Isolate: Notify colleagues in the immediate area. Restrict access to the spill zone.
PPE: Don the appropriate PPE as listed in Section 1.1.
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
Collection: Carefully sweep or scoop the material into a designated solid hazardous waste container.[2][5]
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, absorbent) into the hazardous waste container.[8]
Reporting: Report the incident to your laboratory supervisor or EH&S department, as per your institution's policy.
Large Spills & Emergencies
If a large spill occurs, if you feel unsafe, or if the spill involves contact with skin or eyes:
Evacuate: Immediately evacuate the area.
Alert: Activate the nearest fire alarm or follow your facility's emergency alert procedure.
Assist: If a colleague has been exposed, guide them to an emergency safety shower or eyewash station and flush the affected area for at least 15 minutes.[8]
Contact: Call your institution's emergency number or EH&S for immediate assistance. Provide the chemical name and location of the spill.
Empty Container Disposal
Chemical containers are not considered "empty" until they have been properly decontaminated.[7]
Triple Rinse: For containers that held 3-Amino-3,4-dimethylpent-4-enoic acid, triple rinse with a suitable solvent (e.g., water).
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[11] Subsequent rinses may be disposable down the drain, pending local regulations.
Deface Label: Completely remove or deface the original chemical label to prevent confusion.[7]
Final Disposal: Once cleaned and defaced, the container can be disposed of in the appropriate glass or plastic recycling bin.[7]
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
Comprehensive Safety & Handling Guide: 3-Amino-3,4-dimethylpent-4-enoic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-3,4-dimethylpent-4-enoic acid (CAS: 1335093-29-2). As a compound with limited published safety data, it is imperati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-3,4-dimethylpent-4-enoic acid (CAS: 1335093-29-2). As a compound with limited published safety data, it is imperative to treat it with a high degree of caution, assuming it to be hazardous until more definitive information becomes available. The following protocols are based on established best practices for handling novel chemical entities and data from structurally analogous compounds.
Hazard Assessment: An Evidence-Based Approach
A supplier indicates the substance is classified with the risk phrases R: 36/37/38, which correspond to "Irritating to eyes, respiratory system and skin," and the hazardous substance symbol "Xn" (Harmful)[1]. Safety phrases S: 24/25 and S: 26 advise to "Avoid contact with skin and eyes" and "In case of contact with eyes, rinse immediately with plenty of water and seek medical advice"[1].
Furthermore, safety data for structurally related pentenoic acid derivatives highlight significant potential hazards, including being harmful if swallowed, causing severe skin burns, and serious eye damage[2][3][4]. Therefore, a conservative approach is warranted, treating 3-Amino-3,4-dimethylpent-4-enoic acid as a corrosive and irritating substance.
Inferred Potential Hazards:
Skin Corrosion/Irritation: Potential to cause skin irritation or burns upon contact.
Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage.
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given the lack of comprehensive data, it is prudent to adhere to the principle of treating all chemicals of unknown toxicity as potentially toxic[5][6][7].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is critical to mitigate the risks associated with handling 3-Amino-3,4-dimethylpent-4-enoic acid. The following table summarizes the recommended PPE.
Protection Type
Specific Recommendation
Rationale
Hand Protection
Nitrile or neoprene gloves.
Provides adequate protection against splashes of chemicals of this class. For prolonged contact, consider heavier-duty gloves and consult manufacturer's compatibility charts.
Eye Protection
ANSI Z87.1-compliant safety goggles.
Protects against splashes. Goggles provide a better seal than safety glasses.
Face Protection
Full-face shield worn over safety goggles.
Recommended when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from minor splashes.
Respiratory Protection
Not typically required for small-scale use in a certified chemical fume hood.
A fume hood is the primary engineering control to prevent inhalation exposure. If work must be performed outside of a hood, a risk assessment should be conducted by an EHS professional to determine if a respirator is necessary[8].
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for working with 3-Amino-3,4-dimethylpent-4-enoic acid.